molecular formula C19H23Cl2NO B1426388 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219967-46-0

2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1426388
M. Wt: 352.3 g/mol
InChI Key: VPUXDOQZZUCNHM-UHFFFAOYSA-N
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Description

“2-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound . The compound is used in various chemical reactions and has a molecular weight of 313.186 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a biphenyl group, a chloro group, an oxy group, an ethyl group, and a piperidine group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

  • Inhibition of Blood Platelet Aggregation : A study found that certain piperidine derivatives, including compounds related to 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, can inhibit ADP-induced aggregation of blood platelets. These compounds were evaluated for their effectiveness in vitro on human blood platelets, and structure-activity relationships were discussed (Grisar et al., 1976).

  • Antimicrobial Properties : A related compound, synthesized through a series of reactions including N-alkylation with 1-(2-chloroethyl)piperidine hydrochloride, demonstrated moderate antimicrobial activities against various bacteria and fungi. This highlights the potential use of such compounds in developing antimicrobial agents (Ovonramwen et al., 2019).

  • Impurity Identification in Drug Substances : Research on cloperastine hydrochloride, a piperidine derivative, led to the identification of five impurities in the drug substance. One of these impurities was closely related to the structure of 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride. This research is crucial for ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).

  • Synthesis of Chemotherapeutic Agents : Piperidine derivatives have been synthesized and evaluated for their cytotoxicity towards various cancer cells. The research suggests that certain structural modifications in piperidine compounds, similar to the compound , can yield potent cytotoxic agents for cancer therapy (Dimmock et al., 1998).

properties

IUPAC Name

2-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-14-16(15-6-2-1-3-7-15)9-10-19(18)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXDOQZZUCNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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